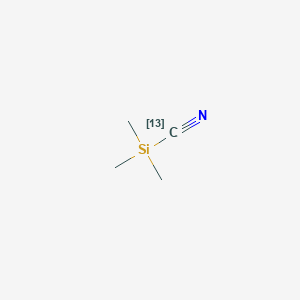

Trimethylsilyl cyanide-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497978 | |

| Record name | Trimethylsilane(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56804-58-1 | |

| Record name | Trimethylsilane(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56804-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilyl Cyanide 13c

Precursor Synthesis and Isotopic Enrichment Strategies

The foundation of synthesizing Trimethylsilyl (B98337) cyanide-13C lies in the preparation and validation of its ¹³C-labeled cyanide source.

The primary precursors for the synthesis of Trimethylsilyl cyanide-13C are alkali metal cyanides enriched with the carbon-13 isotope. Potassium cyanide-13C (K¹³CN) is a frequently utilized starting material. isotope.comcymitquimica.com These labeled cyanide salts serve as the nucleophilic source of the ¹³CN group. The synthesis of these precursors is a critical first step, often starting from fundamental ¹³C-labeled building blocks like ¹³CO₂. For instance, a general route to produce potassium cyanide involves the high-temperature reduction of potassium cyanate, which can be formed from potassium hydroxide (B78521) and urea. youtube.com Adapting such syntheses with ¹³C-labeled starting materials allows for the production of the required isotopically enriched cyanide salts. These labeled compounds, such as K¹³CN, are commercially available with high isotopic purity, typically around 99 atom % ¹³C. sigmaaldrich.com

Confirming the isotopic enrichment and purity of both the precursor cyanide salts and the final this compound product is essential. This is accomplished primarily through two advanced analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for determining isotopic purity. researchgate.netresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, it is possible to quantify the proportion of molecules containing the ¹³C isotope versus the naturally abundant ¹²C. researchgate.net This method allows for the calculation of isotopic enrichment by comparing the intensities of the ion peaks corresponding to the labeled and unlabeled species. researchgate.net

NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to confirm the specific location of the ¹³C label within the molecule. nih.gov For this compound, a distinct signal in the ¹³C NMR spectrum confirms the presence of the isotope in the cyanide group. Furthermore, the integration of signals and the analysis of spin-spin coupling between adjacent ¹³C atoms (in fully labeled molecules) can provide quantitative data on the level of enrichment. nih.gov

Advanced Synthetic Routes to this compound

With a verified ¹³C-labeled cyanide source, the synthesis of this compound proceeds through several established routes, which have been optimized for efficiency and purity.

The most direct and common method for preparing this compound is the nucleophilic substitution reaction between a ¹³C-labeled alkali metal cyanide and a trimethylsilyl halide, typically trimethylsilyl chloride ((CH₃)₃SiCl). google.comwikipedia.org The reaction involves the displacement of the halide ion by the ¹³CN⁻ nucleophile.

The general reaction is as follows: M¹³CN + (CH₃)₃SiCl → (CH₃)₃Si¹³CN + MCl (where M = K, Na, Li)

This synthesis is typically performed under anhydrous conditions, as Trimethylsilyl cyanide is sensitive to moisture and can hydrolyze into hydrogen cyanide and trimethylsilanol. wikipedia.org The choice of solvent is critical, with high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) being particularly effective. google.com

| Cyanide Source | Silyl (B83357) Halide | Solvent | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Potassium Cyanide (excess) | Trimethylsilyl Chloride | N-Methylpyrrolidone (NMP) | Reflux, 16 hours | 71% | google.comgoogle.com |

| Sodium Cyanide (excess) | Trimethylsilyl Chloride | NMP with Phase-Transfer Catalyst | 90-100°C, 30-36 hours | 60-70% | google.com |

| Lithium Cyanide | Trimethylsilyl Chloride | Tetrahydrofuran (THF) | Room Temperature | Good Yield (59-82%) | wikipedia.orgorgsyn.org |

| Potassium Cyanide (equimolar) | Trimethylsilyl Chloride | NMP with catalytic KI | Room Temp (22°C), 12 hours | ~88% | google.com |

To overcome the challenges of slow reaction times and the need for high temperatures or excess reagents, catalytic methods have been developed. Phase-transfer catalysis (PTC) is a highly effective technique for this synthesis. littleflowercollege.edu.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) halide), facilitates the transfer of the ¹³CN⁻ anion from a solid or aqueous phase into the organic phase where the trimethylsilyl chloride is dissolved. littleflowercollege.edu.inprinceton.edu This transfer makes the cyanide anion more available and reactive, allowing the reaction to proceed under milder conditions and often with improved yields. princeton.edu

Additionally, the use of catalytic, substoichiometric amounts of an alkali iodide, such as potassium iodide (KI) or sodium iodide (NaI), has been shown to significantly accelerate the reaction. google.comgoogle.com The iodide likely participates in a halide exchange with trimethylsilyl chloride to form the more reactive trimethylsilyl iodide in situ, which then reacts more rapidly with the cyanide salt.

Maximizing the yield and ensuring the isotopic label is not compromised requires careful optimization of several reaction parameters.

Stoichiometry: Modern optimized procedures utilize approximately equimolar amounts of the alkali cyanide and trimethylsilyl chloride, which is more efficient and cost-effective than older methods that required a large excess of the cyanide salt. google.comgoogle.com

Temperature: The use of catalysts, such as potassium iodide, allows the reaction to be carried out efficiently at room temperature (15–25°C), achieving complete conversion in approximately 12 hours. google.comgoogle.com This avoids the higher temperatures (reflux) required in uncatalyzed systems, which can lead to side reactions.

Solvent and Moisture Control: The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the product. google.com N-methylpyrrolidone is a preferred solvent that facilitates the reaction, leading to high yields. google.com

Catalyst Loading: Only catalytic amounts of alkali iodides (e.g., 0.1 mol equivalent) or phase-transfer catalysts are needed to achieve a significant rate enhancement. google.com

By controlling these factors, the synthesis of this compound can be achieved with high chemical yield and preservation of the isotopic enrichment.

| Parameter | Conventional Method | Optimized Method | Rationale for Optimization |

|---|---|---|---|

| Temperature | High (Reflux, 90-100°C) | Room Temperature (15-25°C) | Improves energy efficiency and reduces side products. google.comgoogle.com |

| Reactant Ratio (Cyanide:TMSCl) | Excess Cyanide (e.g., 2.5:1) | Equimolar (~1:1) | Reduces waste and cost. google.comgoogle.com |

| Catalyst | None or Phase-Transfer Catalyst | Catalytic Alkali Iodide (e.g., KI) | Significantly accelerates reaction, allowing for milder conditions. google.com |

| Reaction Time | 16-36 hours | ~12 hours | Increases process throughput. google.com |

| Atmosphere | Inert/Anhydrous | Inert/Anhydrous (Strict) | Prevents hydrolysis of the moisture-sensitive product. wikipedia.org |

Scalable Synthetic Considerations for Labeled Compound Preparation

The synthesis of isotopically labeled compounds such as this compound presents unique challenges when transitioning from laboratory-scale preparations to larger, scalable production. The primary considerations revolve around cost-effectiveness, efficiency, safety, and the handling of expensive isotopic starting materials. Several synthetic routes have been adapted for the gram-scale preparation of this valuable reagent.

One of the most effective methods for scalable synthesis involves the reaction of bis(trimethylsilyl) sulfate (B86663) with an isotopically labeled alkali metal cyanide, such as potassium cyanide-13C. electronicsandbooks.com This approach is advantageous as it can be performed under solvent-free conditions, simplifying the purification process and reducing solvent waste, which are crucial factors in large-scale industrial synthesis. The reaction proceeds by heating the reactants, and the desired this compound is isolated by distillation directly as it is formed. electronicsandbooks.com This method has been successfully employed for producing gram quantities of the labeled compound with high yields. electronicsandbooks.com

Another viable route for larger-scale preparation is the reaction between trimethylsilyl chloride and potassium cyanide-13C. This reaction is often facilitated by the use of a solvent such as N-methylpyrrolidone and may be catalyzed by the addition of an alkali iodide. google.com While this method involves a solvent, it can provide high yields and is a common strategy for producing silyl cyanides. google.com

Key factors that must be carefully controlled in any scalable synthesis of this compound include:

Anhydrous Conditions: The reagents, particularly trimethylsilyl halides and the final product, are sensitive to moisture. orgsyn.org All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would decrease the yield and introduce impurities.

Purity of Reagents: The purity of the starting materials, especially the expensive potassium cyanide-13C, is critical. The cyanide salt should be finely divided and dried under vacuum to ensure optimal reactivity and yield. electronicsandbooks.com

Temperature Control: The reaction temperature must be carefully managed. For instance, in the reaction with bis(trimethylsilyl) sulfate, the flask is gradually heated to distill the product as it forms, preventing potential decomposition or side reactions. electronicsandbooks.com

Purification: Distillation is the most common method for purifying the final product. electronicsandbooks.comorgsyn.org For scalable preparations, fractional distillation is necessary to separate the this compound from any remaining starting materials or byproducts like hexamethyldisiloxane. orgsyn.org

Detailed findings from a reported gram-scale synthesis are presented below, illustrating a practical and efficient method for preparing this compound.

Table 1: Example of a Gram-Scale Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Starting Material 1 | bis(trimethylsilyl) sulfate | electronicsandbooks.com |

| Starting Material 2 | potassium cyanide-13C | electronicsandbooks.com |

| Scale (potassium cyanide-13C) | 13.47 g | electronicsandbooks.com |

| Reaction Conditions | Gradual heating to 200°C, solvent-free | electronicsandbooks.com |

| Purification Method | Distillation | electronicsandbooks.com |

| Product Yield (grams) | 18.01 g | electronicsandbooks.com |

| Product Yield (percentage) | 88% | electronicsandbooks.com |

| Boiling Point of Product | 115 - 118°C | electronicsandbooks.com |

This data demonstrates that high-yield, scalable synthesis is achievable, making this compound more accessible for research that requires larger quantities of the labeled compound. electronicsandbooks.com The choice of a solvent-free system is a significant advantage for industrial applications, minimizing environmental impact and simplifying product isolation.

Mechanistic Investigations Utilizing Trimethylsilyl Cyanide 13c

Fundamental Reactivity Modes and Pathways

Nucleophilic Addition Mechanisms to Carbonyl Compounds (Aldehydes and Ketones)

The addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones is a fundamental and widely utilized method for the synthesis of cyanohydrin trimethylsilyl ethers. iust.ac.ir These products are valuable synthetic intermediates, readily converted into α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. iust.ac.ir The use of ¹³C-labeled TMSCN (TMS¹³CN) has been instrumental in confirming the mechanistic details of this nucleophilic addition.

The generally accepted mechanism involves the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon. masterorganicchemistry.com This process can be uncatalyzed, but it is often accelerated by the presence of either Lewis acids or Lewis bases.

In the absence of a catalyst, the reaction is thought to proceed through a direct nucleophilic addition of the cyanide to the carbonyl group, forming a tetrahedral intermediate. Subsequent transfer of the trimethylsilyl group from the cyanide nitrogen to the oxygen atom yields the final cyanohydrin trimethylsilyl ether. The use of TMS¹³CN allows for the unambiguous tracking of the cyanide carbon throughout this process, confirming its incorporation into the final product.

The reaction is often reversible, and the position of the equilibrium can be unfavorable for sterically hindered ketones. orgsyn.org However, the formation of the stable O-trimethylsilyl ether drives the reaction forward. orgsyn.org

Catalytic Pathways:

Lewis Acid Catalysis: Lewis acids activate the carbonyl compound by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by TMSCN.

Lewis Base Catalysis: Lewis bases can activate TMSCN by coordinating to the silicon atom, which increases the nucleophilicity of the cyanide group. nih.gov Alternatively, some bases can generate a "naked" cyanide anion, which is a more potent nucleophile. organic-chemistry.org

The versatility of this reaction is demonstrated by its application to a wide range of aldehydes and ketones, including aromatic, aliphatic, cyclic, and heterocyclic substrates, often resulting in excellent yields of the corresponding trimethylsilylated cyanohydrins. organic-chemistry.org

Table of Representative Carbonyl Compounds in Cyanosilylation Reactions

| Substrate | Product | Catalyst | Yield (%) |

| Benzaldehyde (B42025) | O-(Trimethylsilyl)mandelonitrile | N-methylmorpholine N-oxide | >90 |

| Acetophenone | O-(Trimethylsilyl)acetophenone cyanohydrin | N-methylmorpholine N-oxide | >90 |

| Benzophenone | O-(Trimethylsilyl)benzophenone cyanohydrin | Aluminum chloride | Not specified |

| Fluorenone | O-(Trimethylsilyl)fluorenone cyanohydrin | Not specified | Not specified |

| tert-Butyl phenyl ketone | O-(Trimethylsilyl)-tert-butyl phenyl ketone cyanohydrin | Not specified | Not specified |

| 2-Adamantanone | 2-Cyano-2-(trimethylsilyloxy)adamantane | {Et₄N}₄[V₄O₁₂] | 52 |

Detailed Analysis of Strecker Reaction Pathways and Intermediate Species

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a classic method for the synthesis of α-aminonitriles, which are precursors to α-amino acids. The use of trimethylsilyl cyanide, particularly TMS¹³CN, has been pivotal in mechanistic studies of this reaction.

The reaction is believed to proceed through the initial formation of an imine or iminium ion from the reaction of the aldehyde or ketone with the amine. Subsequent nucleophilic addition of the cyanide anion to the imine carbon forms the α-aminonitrile.

Key Mechanistic Insights from ¹³C Labeling:

Confirmation of Cyanide Addition to Imine: By using TMS¹³CN, researchers can definitively show that the ¹³C-labeled cyanide carbon adds to the imine intermediate, forming the characteristic C-¹³CN bond of the α-aminonitrile product.

Identification of Intermediates: Isotopic labeling allows for the detection and characterization of transient intermediates, such as the initial adduct between the carbonyl compound and the amine (a hemiaminal) and the subsequent imine, through techniques like NMR spectroscopy.

Distinguishing Between Reaction Pathways: In some cases, alternative pathways, such as the initial formation of a cyanohydrin followed by reaction with the amine, could be envisioned. The use of TMS¹³CN helps to differentiate between these possibilities by tracking the fate of the labeled cyanide.

The versatility of TMSCN in Strecker-type reactions allows for its use with a variety of aldehydes, ketones, and imines, making it a valuable tool for the synthesis of a diverse range of α-aminonitriles. thieme-connect.com

Cyanation Mechanisms of Diverse Substrates (e.g., Aryl Halides, Thiols, Epoxides, Aziridines)

Beyond carbonyl compounds and imines, TMS¹³CN is a valuable reagent for investigating the mechanisms of cyanation of a variety of other substrates.

Aryl Halides: The cyanation of aryl halides typically proceeds via a transition metal-catalyzed cross-coupling reaction. Using TMS¹³CN allows for the elucidation of the catalytic cycle, confirming the transfer of the ¹³C-labeled cyanide group from the silicon reagent to the aryl halide.

Thiols: The conversion of thiols to thiocyanates can be achieved using TMSCN in the presence of an oxidizing agent. Mechanistic studies with TMS¹³CN can help to understand the role of the oxidant and the pathway of cyanide transfer.

Epoxides and Aziridines: The ring-opening of epoxides and aziridines with TMSCN provides a route to β-hydroxynitriles and β-aminonitriles, respectively. The use of TMS¹³CN helps to determine the regioselectivity of the cyanide attack (i.e., at which carbon of the ring the cyanide adds) and to probe the stereochemistry of the reaction. These reactions are often catalyzed by Lewis acids, and ¹³C labeling can shed light on the nature of the activated intermediate.

Intrinsic Electronic and Steric Effects of the Trimethylsilyl Moiety on Cyanide Reactivity

The trimethylsilyl (TMS) group in trimethylsilyl cyanide plays a crucial role in modulating the reactivity of the cyanide nucleophile.

Electronic Effects:

Polarization of the Si-CN Bond: The silicon-carbon bond in TMSCN is polarized, with the silicon atom being electropositive and the carbon atom being slightly electronegative. This polarization facilitates the heterolytic cleavage of the Si-CN bond, allowing the cyanide to act as a nucleophile.

Activation by Lewis Bases: The electropositive nature of the silicon atom makes it susceptible to coordination by Lewis bases. This interaction further polarizes the Si-CN bond, increasing the nucleophilicity of the cyanide and facilitating its transfer to an electrophile.

Steric Effects:

Steric Hindrance: The bulky trimethylsilyl group can influence the stereochemical outcome of reactions. In nucleophilic additions to chiral carbonyl compounds or imines, the steric bulk of the TMS group can lead to diastereoselectivity.

Reversibility of Addition: The steric hindrance of the TMS group can also contribute to the reversibility of the addition to carbonyls, particularly with sterically demanding ketones.

The combination of these electronic and steric effects makes TMSCN a versatile and controllable source of cyanide, offering advantages over traditional cyanide reagents like hydrogen cyanide or alkali metal cyanides.

Catalytic Activation Mechanisms in Trimethylsilyl Cyanide-13C Transformations

Catalysis is often essential for achieving high efficiency and selectivity in reactions involving TMSCN. The use of TMS¹³CN is invaluable for probing the mechanisms of these catalytic processes.

Lewis Acid Catalysis (e.g., Transition Metal Complexes, Lanthanides, InBr₃, ZnI₂)

A wide array of Lewis acids has been employed to catalyze reactions of TMSCN. These catalysts function by activating the electrophilic partner, typically a carbonyl compound or an imine.

General Mechanism of Lewis Acid Catalysis:

Coordination: The Lewis acid coordinates to the heteroatom (usually oxygen or nitrogen) of the electrophile.

Activation: This coordination increases the electrophilicity of the carbonyl or imine carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition: TMS¹³CN attacks the activated electrophile, leading to the formation of a new carbon-¹³carbon bond.

Product Formation and Catalyst Turnover: The silylated product is released, and the Lewis acid catalyst is regenerated to participate in another catalytic cycle.

Specific Examples of Lewis Acid Catalysts:

Transition Metal Complexes: A variety of transition metal complexes, including those of titanium, aluminum, and others, have been shown to be effective catalysts. For instance, salen-Al complexes have been used for the synthesis of tertiary cyanohydrin trimethylsilyl ethers. organic-chemistry.org

Lanthanides: Lanthanide complexes are also potent Lewis acids for these transformations.

Indium Tribromide (InBr₃): InBr₃ has been demonstrated as a useful and practical catalyst for the addition of TMSCN to a range of functionalized ketones. researchgate.net

Zinc Iodide (ZnI₂): Zinc iodide is another commonly used Lewis acid catalyst for the cyanosilylation of carbonyl compounds.

By employing TMS¹³CN in conjunction with these catalysts, researchers can gain a detailed understanding of the catalytic cycle, including the nature of the activated species and the kinetics of the reaction steps. This knowledge is crucial for the development of more efficient and selective catalytic systems.

Brønsted Acid and Solid Acid Catalysis (e.g., Sulfated-Zirconia, Montmorillonite (B579905) KSF)

The use of isotopically labeled this compound (TMSCN-¹³C) in conjunction with Brønsted and solid acid catalysts has been instrumental in elucidating the mechanisms of cyanation reactions. Solid acid catalysts, such as sulfated-zirconia (SO₄²⁻/ZrO₂) and montmorillonite KSF clay, offer environmentally benign alternatives to traditional Lewis acids, with advantages in terms of reusability and operational simplicity. organic-chemistry.orgresearchgate.net

Sulfated-Zirconia (SO₄²⁻/ZrO₂):

Mechanistic studies have shown that sulfated-zirconia is a highly efficient heterogeneous catalyst for the cyanosilylation of aldehydes. researchgate.net The catalytic activity of sulfated-zirconia is attributed to its strong acidic sites which can activate both the aldehyde and the trimethylsilyl cyanide. researchgate.netresearchgate.net Infrared spectroscopy studies of benzaldehyde adsorbed on the catalyst surface show a shift in the carbonyl stretching band, indicating that the aldehyde is chemisorbed and activated by the catalyst. researchgate.net

The interaction of TMSCN with the catalyst involves the grafting of trimethylsilylcyano groups to the Lewis acidic exposed zirconium sites. This activation facilitates the transfer of the cyanide anion from the silicon to the carbonyl carbon of the aldehyde, leading to the formation of cyanohydrin silyl (B83357) ethers in quantitative yields under mild, solvent-free conditions. researchgate.net The reusability of the sulfated-zirconia catalyst has been demonstrated, although a gradual decrease in activity can be observed in successive cycles. researchgate.net

Montmorillonite KSF Clay:

Montmorillonite KSF, a type of clay, serves as an effective solid acid catalyst for the one-pot, three-component Strecker reaction to synthesize α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide. organic-chemistry.orgjocpr.com The reaction proceeds smoothly at ambient temperature on the surface of the clay. organic-chemistry.org The proposed mechanism involves the in situ formation of an aryl imine from the aldehyde and amine, which then undergoes nucleophilic addition by the trimethylsilyl cyanide. organic-chemistry.org

The use of montmorillonite KSF offers high selectivity and excellent yields (85-94%) of the desired α-aminonitriles, avoiding the formation of cyanohydrin trimethylsilyl ethers as byproducts. organic-chemistry.org Similar to sulfated-zirconia, the montmorillonite KSF catalyst can be recovered and recycled, though with some loss of activity over subsequent uses. organic-chemistry.org The catalytic efficiency of montmorillonite clays (B1170129) is attributed to their acidic nature and their layered silicate (B1173343) structure which provides a large surface area for the reaction to occur. jocpr.com

Table 1: Comparison of Solid Acid Catalysts in Cyanation Reactions with Trimethylsilyl Cyanide

| Catalyst | Reaction Type | Substrates | Key Mechanistic Features | Yields | Ref |

|---|---|---|---|---|---|

| Sulfated-Zirconia | Cyanosilylation | Aldehydes | Activation of both aldehyde and TMSCN; grafting of trimethylsilylcyano groups to Lewis acidic sites. | Quantitative | researchgate.net |

| Montmorillonite KSF | Strecker Reaction | Aldehydes, Amines | In situ imine formation followed by nucleophilic addition of TMSCN on the catalyst surface. | 85-94% | organic-chemistry.org |

Organocatalysis and Cooperative Catalytic Systems (e.g., N-Heterocyclic Carbenes, Chiral Thioureas)

The application of TMSCN-¹³C in organocatalyzed reactions provides deep insights into reaction pathways, particularly in asymmetric synthesis. Organocatalysts like N-heterocyclic carbenes (NHCs) and chiral thioureas have emerged as powerful tools for promoting cyanation reactions under mild conditions. organic-chemistry.orgnih.govrsc.orgnih.gov

N-Heterocyclic Carbenes (NHCs):

N-Heterocyclic carbenes are highly effective organocatalysts for the cyanosilylation of carbonyl compounds. organic-chemistry.orgnih.gov Their strong σ-donating ability allows them to activate TMSCN, facilitating the transfer of the cyanide group to aldehydes and ketones. organic-chemistry.org Mechanistic proposals suggest that the NHC attacks the silicon atom of TMSCN, forming a reactive pentavalent silicon complex. This activation enhances the nucleophilicity of the cyanide, which then adds to the carbonyl compound. organic-chemistry.org These reactions proceed at room temperature with very low catalyst loadings (0.01-0.5 mol%), affording trimethylsilylated cyanohydrins in excellent yields. organic-chemistry.orgnih.gov The mild conditions and tolerance of various functional groups make NHCs superior to many previously reported organocatalysts for this transformation. organic-chemistry.org

Chiral Thioureas:

Chiral thioureas are versatile organocatalysts that operate through hydrogen bonding. nih.gov In the context of cyanation reactions, they can act as bifunctional catalysts, activating both the electrophile and the nucleophile. For instance, in the asymmetric addition of TMSCN to nitroalkenes, a thiourea-substituted cinchona alkaloid catalyst has been shown to be effective. nih.gov The proposed transition state involves the thiourea (B124793) moiety activating the nitroalkene through hydrogen bonding, while a counter-ion delivers the cyanide. This dual activation model explains the observed enantioselectivity. nih.gov The ability of chiral thioureas to form specific hydrogen bonds is crucial for creating a chiral environment around the reactants, leading to the formation of enantioenriched products. nih.gov

Cooperative Catalytic Systems:

Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, has been explored in cyanation reactions. For example, a combination of an NHC and a chiral thiourea could potentially be used to achieve high efficiency and enantioselectivity. The NHC would activate the TMSCN, while the chiral thiourea would activate the carbonyl compound and control the stereochemistry. While specific examples utilizing TMSCN-¹³C in such cooperative systems are emerging, the principles of dual activation are well-established.

Table 2: Organocatalysts in Cyanosilylation Reactions

| Organocatalyst | Substrate | Proposed Activation Mechanism | Key Advantages | Ref |

|---|---|---|---|---|

| ***N*-Heterocyclic Carbene (NHC)** | Aldehydes, Ketones | Formation of a reactive pentavalent silicon complex. | Mild conditions, low catalyst loading, high yields. | organic-chemistry.orgnih.gov |

| Chiral Thiourea | Nitroalkenes | Dual activation via hydrogen bonding to the electrophile. | Asymmetric induction, enantioselective product formation. | nih.govnih.gov |

Role of Co-catalysts and Additives in Reaction Rate and Selectivity

The efficiency and selectivity of cyanation reactions involving trimethylsilyl cyanide can be significantly influenced by the presence of co-catalysts and additives. researchgate.net These substances can participate in the catalytic cycle in various ways, such as enhancing the activity of the primary catalyst, stabilizing intermediates, or facilitating the regeneration of the active catalytic species. nih.gov

In some catalytic systems, the addition of a Brønsted acid or a Lewis base can have a profound effect on the reaction outcome. For example, in the asymmetric Strecker-type reaction catalyzed by a Lewis acid-Lewis base bifunctional catalyst, the addition of phenol (B47542) as an additive was found to be crucial for achieving good to excellent enantioselectivities. researchgate.net The phenol is thought to act as a proton shuttle, facilitating the protonation of the intermediate amino alkoxide and promoting the turnover of the catalyst.

Similarly, in solid acid-catalyzed reactions, the presence of water can modulate the catalytic activity. For the Zr(IV) complex catalyzed enantioselective addition of TMSCN to aldehydes, a rate and selectivity enhancement was observed upon the addition of 0.5 equivalents of water with respect to the catalyst. researchgate.net This suggests that water may play a role in regenerating the active catalytic sites or in modifying the Lewis acidity of the catalyst.

The unique role of sulfated-zirconia as a solid acid catalyst in cyanosilylation is to activate the cyanide source to attack the carbonyl group of aldehydes. researchgate.net In this context, the sulfate (B86663) groups themselves can be considered as a crucial "additive" to the zirconia, creating the strong Brønsted and Lewis acid sites necessary for catalysis. researchgate.netmdpi.com

The function of co-catalysts can also be to facilitate charge separation and lower the activation energy of the reaction. nih.gov While often discussed in the context of photocatalysis, these principles are applicable to other catalytic systems. A co-catalyst can provide trapping sites for reactive intermediates, thereby promoting the forward reaction and preventing side reactions. nih.gov

Elucidation of Rate-Determining Steps and Transition States via Kinetic Isotope Effects

The substitution of carbon-12 with carbon-13 in trimethylsilyl cyanide allows for the investigation of kinetic isotope effects (KIEs), a powerful tool for probing reaction mechanisms. wikipedia.org The KIE is the ratio of the reaction rate of the lighter isotopologue to that of the heavier one (k₁₂/k₁₃). wikipedia.org A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or weakened in the rate-determining step (RDS) of the reaction. wikipedia.orgprinceton.edu Conversely, a KIE value less than 1 (an "inverse" KIE) suggests that the bonding to the isotopic atom is becoming stiffer in the transition state.

By measuring the ¹³C KIE for the cyano group, researchers can determine whether the C-CN bond formation or another step, such as catalyst-substrate binding, is the slowest step in the reaction. epfl.chlibretexts.orgyoutube.com For example, a significant normal KIE would be expected if the nucleophilic attack of the cyanide on the electrophile is the rate-determining step, as the C≡N triple bond may be slightly weakened in the transition state as the new C-C bond is formed.

The magnitude of the KIE can also provide information about the structure of the transition state. nih.govnih.gov A larger KIE is generally associated with a more symmetric transition state where the bond to the isotopic atom is significantly broken. In contrast, a smaller KIE may indicate an early or late transition state.

For instance, in nucleophilic substitution reactions, the ¹³C KIE can help distinguish between Sₙ1 and Sₙ2 mechanisms. nih.gov An Sₙ2 reaction, which involves the concerted formation and breaking of bonds at the carbon center, typically exhibits a relatively large normal KIE. nih.gov An Sₙ1 reaction, where the rate-determining step is the dissociation of the leaving group, would show a smaller KIE at the reacting carbon. nih.gov

While the application of ¹³C KIE studies specifically with TMSCN-¹³C is a specialized area, the principles are broadly applicable. The data obtained from such studies are invaluable for validating or refuting proposed mechanistic pathways and for the rational design of more efficient and selective catalysts. nih.gov

Applications of Trimethylsilyl Cyanide 13c in Advanced Organic Synthesis

Isotope Tracing and Flux Analysis in Complex Chemical and Biochemical Pathways

The primary advantage of using ¹³C-labeled compounds is their function as tracers that can be unequivocally monitored throughout a chemical or biological process. This allows for direct insight into bond-forming and bond-breaking events, providing definitive evidence for proposed reaction mechanisms and metabolic routes.

While the use of TMSCN-¹³C specifically for polymer synthesis is not extensively documented, the principles of isotope labeling are fundamental to understanding polymer microstructures. Techniques like ¹³C-NMR spectroscopy are the method of choice for characterizing the sequence of monomer units, or regioregularity, within a polymer chain. taylorfrancis.com

In principle, a ¹³C-labeled initiator or monomer, derived from a synthon like TMSCN-¹³C, could be incorporated into a polymer chain. Analysis of the resulting polymer by ¹³C-NMR would allow for precise determination of the location of the label. This would provide unambiguous information about the initiating and terminating steps of the polymerization, as well as the orientation of monomers as they add to the growing chain. For instance, in controlled chain-growth polymerizations, such as those used to produce regioregular poly(3-hexylthiophene) (P3HT), a ¹³C-labeled external initiator could confirm the near-complete incorporation of the initiating group and elucidate the structure of the polymer end-groups. nih.govresearchgate.net This level of detail is critical for establishing structure-property relationships in advanced materials used in electronics and photonics.

Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems. nih.govnih.gov In this context, TMSCN-¹³C serves as a valuable synthetic tool for introducing a ¹³C label into complex organic molecules, which can then be used as probes in metabolic studies.

Metabolic Flux Analysis (MFA) relies on feeding cells a substrate labeled with a stable isotope, such as ¹³C. nih.govcreative-proteomics.com As the cells metabolize the substrate, the ¹³C label is incorporated into various downstream metabolites. By analyzing the isotopic distribution in these metabolites using techniques like mass spectrometry (MS) or NMR, researchers can reconstruct the flow of carbon through the intracellular metabolic network and quantify the rates (fluxes) of different pathways. nih.govcreative-proteomics.comyoutube.com

While TMSCN-¹³C is not directly fed to cells, it is instrumental in the de novo synthesis of labeled metabolites or enzyme inhibitors. For example, a complex biomolecule could be synthesized with a ¹³C-nitrile group, which can then be enzymatically or chemically converted within a biological system. Tracking the ¹³C label would provide definitive information on the fate of that specific functional group, helping to identify novel metabolic pathways or clarify the mechanism of action of a particular enzyme. vanderbilt.edu

The introduction of site-specific ¹³C labels into DNA and RNA oligonucleotides is essential for detailed structural and dynamic studies by NMR spectroscopy. nih.gov TMSCN-¹³C can be a key reagent in the chemical synthesis of the ¹³C-modified nucleobases that are subsequently incorporated into phosphoramidite (B1245037) building blocks for automated solid-phase synthesis. nih.gov

For example, the synthesis of 6-¹³C-modified pyrimidines (like thymine (B56734) or cytosine) or 8-¹³C purines (like adenine (B156593) or guanine) can be achieved using synthetic routes where a labeled cyanide source introduces the ¹³C atom into the heterocyclic ring system. Although many published routes use salts like K¹³CN, TMSCN-¹³C offers a more soluble and often milder alternative for these transformations in organic solvents. nih.gov

Once these labeled phosphoramidites are synthesized, they can be incorporated at specific positions within a DNA or RNA sequence. nih.gov This site-specific labeling dramatically simplifies complex NMR spectra, enabling researchers to:

Facilitate Resonance Assignment: Unambiguously assign NMR signals in large biomolecules with significant resonance overlap. nih.gov

Probe Structural Dynamics: Study molecular motions and conformational changes occurring on timescales from microseconds to milliseconds, which are often crucial for biological function. nih.gov

Investigate Molecular Interactions: Characterize the dynamics at the interface of protein-DNA or protein-RNA complexes, providing insight into recognition and binding events. nih.gov

| Labeled Building Block Type | Isotope Source (Example) | Application in Structural Biology |

| 6-¹³C-Pyrimidine Phosphoramidite | K¹³CN or TMSCN-¹³C | NMR studies of DNA/RNA structural dynamics, protein-nucleic acid interactions. |

| 8-¹³C-Purine Phosphoramidite | Formic acid-¹³C or other ¹³C synthons | Resonance assignment in complex spectra, investigation of conformational exchange. |

Enantioselective and Diastereoselective Synthetic Strategies

The development of methods for controlling stereochemistry is a central goal of modern organic synthesis. TMSCN-¹³C can be used in place of its unlabeled counterpart in asymmetric reactions to produce enantiomerically enriched, isotopically labeled products that are valuable as chiral building blocks or as probes for stereospecific biological processes.

Asymmetric cyanosilylation is a powerful carbon-carbon bond-forming reaction that converts prochiral aldehydes, ketones, and imines into valuable chiral cyanohydrins and α-aminonitriles. nih.govthieme-connect.de The reaction involves the addition of the cyanide group from TMSCN to the carbonyl or imine carbon, with stereocontrol exerted by a chiral catalyst. Using TMSCN-¹³C allows for the synthesis of products where the newly introduced nitrile carbon is isotopically labeled.

A wide variety of chiral catalysts, including metal-based Lewis acids and organocatalysts, have been developed for this transformation. For instance, chiral thiourea-amine derivatives have proven to be highly effective organocatalysts for the cyanosilylation of ketones, proceeding through a cooperative mechanism where the thiourea (B124793) activates the electrophile (ketone) and the amine activates the nucleophile (TMSCN). nih.gov Similarly, chiral N,N'-dioxide-metal complexes are effective for the cyanosilylation of imines. bit.edu.cn

The resulting ¹³C-labeled cyanohydrin silyl (B83357) ethers are versatile intermediates that can be readily converted into other valuable chiral compounds, such as α-hydroxy acids and β-amino alcohols, with the isotopic label retained for tracing studies.

| Substrate | Catalyst Type | Cyanide Source | Enantiomeric Excess (ee) |

| Ketones | Chiral Thiourea-Amine | TMSCN | Up to 97% |

| Aldehydes | Chiral Titanium-Schiff Base | TMSCN | Up to 96% |

| Aldimines | Chiral N,N'-Dioxide | TMSCN | Up to 95% |

The Strecker reaction, which involves the addition of a cyanide source to an imine, is one of the most fundamental and versatile methods for synthesizing α-aminonitriles, the direct precursors to α-amino acids. thieme-connect.denih.govacs.org When conducted with chiral catalysts or auxiliaries, this reaction provides a powerful route to enantiomerically enriched unnatural amino acids. nih.gov

The use of TMSCN-¹³C in a catalytic asymmetric Strecker synthesis allows for the stereocontrolled formation of ¹³C-labeled α-aminonitriles. These labeled products are invaluable for several reasons:

They can be hydrolyzed to produce ¹³C-labeled α-amino acids, which can be incorporated into peptides to act as site-specific NMR or mass spectrometry probes.

They allow for detailed mechanistic studies of the Strecker reaction itself, confirming the origin of the nitrile carbon.

They can be used in metabolic studies to trace the fate of amino acids with high precision.

Various catalytic systems, including those based on chiral zirconium complexes or amido-thioureas, have been shown to be effective in promoting the asymmetric addition of cyanide to imines, achieving high yields and excellent enantioselectivities. nih.govacs.org The robustness of these catalysts often allows for the use of various cyanide sources, including TMSCN, making the synthesis of their ¹³C-labeled analogues readily achievable. nih.gov

Dynamic Kinetic Resolution Processes in Chiral Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. This process combines a rapid, reversible racemization of the starting material with a highly enantioselective kinetic resolution step. The use of isotopically labeled reagents, such as Trimethylsilyl (B98337) cyanide-13C (TMSCN-¹³C), offers a nuanced tool for interrogating the mechanisms of these complex transformations.

While direct studies detailing the extensive use of TMSCN-¹³C in DKR are not prevalent in readily available literature, its application can be inferred in the context of cyanohydrin chemistry. Racemic aldehydes can be converted to cyanohydrins, which can then undergo resolution. In a DKR process, the racemization of the aldehyde could occur concurrently with the enantioselective addition of the cyanide source.

The incorporation of a ¹³C label in the cyanide moiety of TMSCN would be instrumental in mechanistic studies. For instance, in a DKR of a racemic aldehyde, the ¹³C label would be incorporated into the resulting cyanohydrin product. By analyzing the distribution and stereochemistry of the ¹³C-labeled product, researchers can gain insights into the rates of racemization versus enantioselective cyanation. This can help in optimizing reaction conditions and catalyst design to favor the desired enantiomer with high efficiency.

Isotopic labeling and kinetic isotope effect (KIE) experiments are crucial for understanding reaction mechanisms. nih.gov The use of TMSCN-¹³C would allow for the determination of KIEs associated with the cyanide transfer step, providing valuable information about the transition state of this key bond-forming event. Such studies are vital for refining catalytic systems that rely on cyanide addition in asymmetric synthesis.

Multicomponent Reaction Development Leveraging Isotopic Labeling

One-Pot Convergent Synthesis of α-Aminonitriles and Related Compounds

The one-pot synthesis of α-aminonitriles, famously achieved through the Strecker reaction, is a cornerstone of multicomponent reaction chemistry. This reaction convergently combines a carbonyl compound, an amine, and a cyanide source to generate α-aminonitrile products, which are valuable precursors to α-amino acids. Trimethylsilyl cyanide (TMSCN) is a widely used and convenient source of cyanide for this transformation due to its solubility in organic solvents and its ability to be activated by various catalysts.

The utilization of Trimethylsilyl cyanide-13C in this context provides a powerful method for mechanistic elucidation and for tracking the fate of the cyanide carbon in complex reaction mixtures. In a typical one-pot procedure, the carbonyl compound and amine react to form an imine intermediate, which is then attacked by the cyanide nucleophile.

By employing TMSCN-¹³C, the ¹³C label is incorporated into the nitrile group of the α-aminonitrile product. This isotopic labeling allows for straightforward analysis of the reaction progress and product distribution using techniques such as ¹³C NMR spectroscopy and mass spectrometry. For example, in the development of new catalysts or reaction conditions for the Strecker reaction, the efficiency of cyanide incorporation can be precisely quantified.

| Reactant 1 | Reactant 2 | Cyanide Source | Product |

| Aldehyde/Ketone | Amine | Trimethylsilyl cyanide-¹³C | α-Amino-¹³C-nitrile |

This table illustrates the fundamental components of the one-pot synthesis of isotopically labeled α-aminonitriles. The reaction is often catalyzed by a variety of catalysts, including Lewis acids and organocatalysts, to facilitate both the imine formation and the subsequent nucleophilic addition of the ¹³C-labeled cyanide.

Integration into Tandem and Cascade Reaction Sequences

The strategic integration of isotopically labeled building blocks into tandem and cascade reactions is a sophisticated approach to constructing complex molecular architectures with high efficiency. This compound serves as a valuable reagent in such sequences where a cyanation step is incorporated. Tandem reactions, where subsequent transformations occur in a single pot without isolation of intermediates, benefit from the use of labeled reagents to unravel intricate reaction pathways.

Consider a hypothetical tandem sequence initiated by a Strecker-type reaction using TMSCN-¹³C. The initially formed α-amino-¹³C-nitrile can then undergo further intramolecular or intermolecular reactions. The presence of the ¹³C label provides a spectroscopic handle to follow the transformation of the nitrile group. For instance, if the nitrile is subsequently hydrolyzed, cyclized, or participates in a cycloaddition, the ¹³C label can be used to confirm the structure of the final product and to verify that the labeled carbon has been retained at the expected position.

Cascade reactions, which involve a series of intramolecular bond-forming events triggered by a single initiation step, can also be effectively studied using TMSCN-¹³C. If the initial step involves the introduction of a ¹³C-labeled cyano group, this label can be traced through the entire cascade, providing definitive evidence for the proposed mechanistic pathway. This is particularly useful in cases where multiple reactive intermediates are possible, and the precise reaction course is ambiguous.

Regioselective Ring-Opening Reactions with Epoxides and Aziridines

The ring-opening of strained three-membered rings like epoxides and aziridines with a cyanide nucleophile is a synthetically valuable transformation that leads to the formation of β-hydroxy nitriles and β-amino nitriles, respectively. The regioselectivity of this reaction—that is, which of the two ring carbons is attacked by the nucleophile—is a critical aspect. This compound is an excellent tool for unequivocally determining this regioselectivity.

When an unsymmetrically substituted epoxide or aziridine (B145994) is treated with TMSCN-¹³C, the cyanide can, in principle, attack either the more substituted or the less substituted carbon atom. The reaction is typically promoted by a Lewis acid or a base. The analysis of the resulting product by ¹³C NMR spectroscopy will clearly show the connectivity of the ¹³C-labeled cyano group, thus revealing the site of nucleophilic attack.

For example, in the ring-opening of styrene (B11656) oxide, attack at the benzylic carbon (C2) leads to one regioisomer, while attack at the terminal carbon (C1) yields the other. By using TMSCN-¹³C, the resulting β-hydroxy-¹³C-nitrile can be analyzed to determine which isomer was formed, providing direct evidence for the regiochemical outcome of the reaction.

| Substrate | Reagent | Potential Products (Regioisomers) |

| Styrene Oxide | Trimethylsilyl cyanide-¹³C | 2-hydroxy-2-phenyl-¹³C-ethanenitrile |

| 2-hydroxy-1-phenyl-¹³C-ethanenitrile |

This data table exemplifies how the specific product formed in the reaction can be identified through the position of the ¹³C label, thereby confirming the regioselectivity. This information is crucial for understanding the electronic and steric factors that govern the reaction and for the development of highly regioselective synthetic methods.

Development of Novel Cyanation Methodologies

Hydrocyanation of Unsaturated Systems (Alkynes, Activated Alkenes)

The addition of a hydrogen and a cyano group across a carbon-carbon multiple bond, known as hydrocyanation, is a fundamental transformation in organic synthesis. The development of new methodologies for the hydrocyanation of unsaturated systems, such as alkynes and activated alkenes, benefits significantly from the use of isotopically labeled reagents like this compound.

In the hydrocyanation of alkynes, the addition of HCN can result in either a Markovnikov or anti-Markovnikov product, and the stereochemistry of the resulting vinyl nitrile (E or Z) is also a key consideration. The use of TMSCN-¹³C in conjunction with a proton source allows for the introduction of a ¹³C-labeled cyano group. Analysis of the product mixture by spectroscopic methods can then provide precise information on the regio- and stereoselectivity of the newly developed hydrocyanation protocol.

Mechanistic investigations into these reactions are greatly facilitated by isotopic labeling. For instance, kinetic isotope effect (KIE) studies using TMSCN-¹³C can provide insights into the rate-determining step of the catalytic cycle, particularly the C-CN bond-forming step.

| Unsaturated Substrate | Reagent | Potential Products (Regio- and Stereoisomers) |

| Phenylacetylene | Trimethylsilyl cyanide-¹³C / H⁺ | (E/Z)-3-phenyl-2-¹³C-acrylonitrile |

| (E/Z)-2-phenyl-3-¹³C-acrylonitrile | ||

| Methyl Acrylate | Trimethylsilyl cyanide-¹³C / H⁺ | Methyl 2-(¹³C-cyano)propanoate |

| Methyl 3-(¹³C-cyano)propanoate |

This table demonstrates the potential products that can be formed and distinguished when using this compound in the hydrocyanation of alkynes and activated alkenes. Such studies are essential for the rational design of new catalysts that can control the selectivity of these important transformations.

Functionalization of Various Organic Scaffolds

The isotopic labeling of Trimethylsilyl cyanide with carbon-13 (this compound) provides a powerful tool for elucidating the mechanisms of complex organic reactions. While its synthetic applications mirror those of its unlabeled counterpart, the presence of the ¹³C isotope allows researchers to trace the path of the cyanide group through multi-step transformations, offering definitive insights into bond-forming and bond-breaking events. This is particularly valuable in the functionalization of diverse organic scaffolds, where the introduction of a nitrile group can be a key step in the synthesis of pharmaceuticals, agrochemicals, and other valuable compounds. The primary applications of this compound in this context include the Strecker synthesis of α-aminonitriles and the cyanosilylation of carbonyl compounds.

The use of ¹³C-labeled compounds is crucial for mechanistic studies as it allows for the unequivocal identification of the labeled carbon atom in reaction intermediates and final products via ¹³C NMR spectroscopy. This analytical technique provides direct evidence of the connectivity of atoms, helping to confirm regioselectivity and stereoselectivity in complex reactions.

Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. These products are valuable precursors to α-amino acids. The use of this compound in this reaction allows for the precise tracking of the cyanide carbon as it adds to the imine intermediate, which is formed in situ from the reaction of the carbonyl compound and the amine.

A variety of catalysts can be employed to facilitate this transformation, and mechanistic investigations using this compound can help to understand the role of the catalyst in activating the imine and facilitating the nucleophilic attack of the cyanide.

Below are representative examples of the Strecker reaction where this compound could be used to study the reaction mechanism.

| Entry | Aldehyde/Ketone | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | Aniline | InCl₃ | CH₂Cl₂ | 95 |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | Sc(OTf)₃ | CH₃CN | 92 |

| 3 | Cyclohexanone | Morpholine | None | Neat | 88 |

| 4 | Furfural | p-Toluidine | Bi(OTf)₃ | THF | 90 |

Cyanosilylation of Carbonyl Compounds

The addition of Trimethylsilyl cyanide to aldehydes and ketones, known as cyanosilylation, results in the formation of O-silylated cyanohydrins. These compounds are versatile synthetic intermediates that can be converted into a variety of other functional groups, including α-hydroxy acids and β-amino alcohols. The use of this compound in this reaction is instrumental in studying the mechanism of cyanide addition to the carbonyl carbon.

This reaction is often catalyzed by Lewis acids or bases, and the ¹³C label can provide insights into the coordination of the catalyst to the carbonyl oxygen and the subsequent nucleophilic attack of the cyanide.

The following table provides examples of the cyanosilylation of various carbonyl compounds, where the use of this compound would be beneficial for mechanistic elucidation.

| Entry | Carbonyl Compound | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | ZnI₂ | CH₂Cl₂ | 98 |

| 2 | Acetophenone | KCN/18-crown-6 | CH₃CN | 94 |

| 3 | Cinnamaldehyde | La(OTf)₃ | THF | 91 |

| 4 | 2-Heptanone | Yb(OTf)₃ | DCM | 89 |

Advanced Spectroscopic and Computational Studies of Trimethylsilyl Cyanide 13c Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure and dynamics. The incorporation of a ¹³C label in Trimethylsilyl (B98337) cyanide enhances the sensitivity and utility of NMR methods for mechanistic studies.

The primary application of ¹³C NMR in the context of Trimethylsilyl cyanide-13C is the direct confirmation of isotopic incorporation. Since the ¹³C isotope possesses a nuclear spin (I=½) and has a distinct NMR signature compared to the NMR-inactive ¹²C isotope, its presence and position within a molecule can be unequivocally identified. Following the synthesis of this compound, typically from an isotopically labeled salt like K¹³CN, ¹³C NMR spectroscopy is used to verify the location of the label and confirm the isotopic purity of the reagent. nih.gov

This ability to "see" the labeled carbon is crucial for characterizing transient reaction intermediates. In many organic reactions, intermediates are short-lived and present in low concentrations, making them difficult to detect. However, the distinct signal of the ¹³C label, often enhanced by its coupling to nearby protons, allows for its detection even in complex mixtures. nih.gov This provides direct evidence of bond-forming and bond-breaking events involving the cyanide carbon, helping to confirm or refute proposed reaction mechanisms.

Table 1: Representative ¹³C NMR Chemical Shifts for Trimethylsilyl Cyanide and Related Structures

| Compound/Functional Group | Carbon Atom | Typical Chemical Shift (δ) in ppm |

| Trimethylsilyl cyanide-¹³C | ¹³CN | ~125 |

| (CH₃)₃Si | ~0-2 | |

| Nitrile adduct (e.g., Cyanohydrin) | R₂C-¹³CN | ~118-122 |

Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.

Beyond simple detection, NMR spectroscopy with ¹³C-labeled compounds is instrumental in determining the precise arrangement of atoms in a product molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can establish direct one-bond correlations between the ¹³C label and attached protons, confirming molecular connectivity. For more complex structures, long-range correlation experiments can reveal connections over two or three bonds, helping to piece together the complete carbon skeleton. smbstcollege.com

A key challenge in many chemical reactions is controlling regioselectivity—the preferential formation of one constitutional isomer over another. The use of this compound allows chemists to unambiguously determine the outcome of such reactions. nih.gov For example, in the cyanation of an unsymmetrical electrophile, ¹³C NMR can clearly distinguish between the possible isomers by identifying which carbon atom the labeled cyanide group has bonded to, providing crucial information for reaction optimization. nih.gov

Furthermore, NMR is uniquely suited to studying the dynamic behavior of molecules in solution. nih.gov The chemical environment, and thus the chemical shift of the ¹³C nucleus, is sensitive to conformational changes. nih.gov By analyzing NMR line shapes and relaxation parameters, researchers can gain insights into processes like bond rotation, ring flips, and intermolecular exchange, which are fundamental to understanding molecular function. smbstcollege.comnih.gov

Advanced and multi-dimensional NMR experiments provide deeper insights into reaction pathways. While 2D ¹H-¹⁵N NMR is primarily used for systems containing nitrogen, the principles of multi-dimensional spectroscopy are broadly applicable. For instance, 2D correlation spectra like HSQC are routinely used to assign labeled positions unambiguously.

Variable Temperature (VT) NMR is a particularly powerful technique for analyzing reaction pathways. nih.govvnu.edu.vn By acquiring NMR spectra at different temperatures, researchers can study the kinetics and thermodynamics of chemical processes. vnu.edu.vn For reactions involving this compound, VT-NMR can be used to:

"Freeze out" and observe reaction intermediates that are too transient to detect at room temperature.

Calculate the activation energy of a reaction by monitoring the rate of product formation as a function of temperature.

Determine thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a more complete picture of the reaction's energy landscape. nih.gov

These advanced techniques transform NMR from a tool for static structural analysis into a method for observing and quantifying the dynamic processes of a chemical reaction. vnu.edu.vn

Mass Spectrometry (MS) for Isotopic Enrichment Assessment and Metabolomics Studies

Mass spectrometry (MS) is a vital analytical tool that complements NMR spectroscopy by providing highly sensitive measurements of mass-to-charge ratios. In studies using this compound, MS is essential for quantifying the level of isotopic incorporation, a parameter known as isotopic enrichment. High-resolution mass spectrometry (HRMS) can easily distinguish between molecules containing ¹²C and those containing the heavier ¹³C isotope, allowing for a precise determination of the percentage of labeled material in a sample.

A significant application of Trimethylsilyl cyanide lies in the field of metabolomics, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Many metabolites, such as amino acids and carbohydrates, are not volatile enough for direct GC analysis. Derivatization with reagents like Trimethylsilyl cyanide (TMSCN) replaces active hydrogens with trimethylsilyl groups, increasing the volatility and thermal stability of the metabolites. nih.govmdpi.com

Using ¹³C-labeled TMSCN in these studies allows for its use as an isotopic tracer to follow metabolic pathways. nih.gov When a biological system is supplied with a ¹³C-labeled substrate, the label is incorporated into various metabolites. By derivatizing the extracted metabolites with TMSCN and analyzing them by GC-MS, researchers can track the flow of carbon atoms through the metabolic network. nih.govnih.gov Studies have shown that TMSCN is a robust and sensitive derivatization agent, in some cases providing significantly higher signal intensities compared to other common silylating agents like MSTFA. nih.gov

Table 2: Comparison of Derivatization Methods for GC-MS Metabolomics

| Feature | TMSCN | M-TMSCN (Methoximation-TMSCN) | MSTFA | M-MSTFA (Methoximation-MSTFA) |

| Relative Sensitivity | High to Very High nih.gov | High nih.gov | Lower nih.gov | Low nih.gov |

| Robustness/Repeatability | Very High nih.gov | High nih.gov | Low nih.gov | Medium nih.gov |

| Reaction Speed | Fast nih.gov | Slower (due to first step) | Slower | Slower |

| Artifact Peaks | Fewer nih.gov | Fewer nih.gov | More | More |

Source: Adapted from Khakimov et al., 2013. nih.gov

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework for understanding the experimental observations made through spectroscopy. By modeling chemical systems in silico, researchers can explore reaction mechanisms, predict structures, and calculate energetic properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. nih.govnih.gov For reactions involving this compound, DFT calculations can be used to model the entire reaction pathway from reactants to products. researchgate.net

This involves locating the geometries of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net By calculating the electronic energy of each of these structures, a complete reaction energy profile can be constructed. researchgate.net This profile illustrates the energy changes that occur as the reaction progresses, with the highest point on the pathway corresponding to the rate-determining transition state. The height of this energy barrier (the activation energy) determines the reaction rate. nih.gov

DFT calculations provide invaluable mechanistic insights by:

Visualizing Transition States: Allowing chemists to see the specific arrangement of atoms at the peak of the energy barrier, revealing the nature of bond-forming and bond-breaking processes.

Rationalizing Selectivity: By calculating the energy barriers for competing reaction pathways (e.g., those leading to different regioisomers), DFT can predict and explain the observed product distribution. researchgate.net The pathway with the lower energy barrier is kinetically favored and will lead to the major product.

Supporting Spectroscopic Data: Calculated properties, such as NMR chemical shifts, can be compared with experimental data to validate the proposed structures of intermediates and products. researchgate.net

These computational models, when used in concert with experimental techniques like NMR and MS, provide a comprehensive understanding of the chemical system at a molecular level.

Table 3: Hypothetical DFT-Calculated Energy Profile for a Cyanosilylation Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Aldehyde + (CH₃)₃SiCN | 0.0 (Reference) |

| Transition State (TS) | C-C bond formation | +15.5 |

| Product | Cyanohydrin Silyl (B83357) Ether | -10.2 |

Note: Values are illustrative and represent a typical exothermic reaction with a kinetic barrier.

Transition State Analysis and Prediction of Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions involving trimethylsilyl cyanide-¹³C (TMSCN-¹³C). By modeling the potential energy surface of a reaction, researchers can identify and characterize the transition states (TS) that govern the reaction rate and product distribution. The analysis of these transition states allows for the prediction of reactivity (how fast a reaction proceeds) and selectivity (which products are preferentially formed).

A key aspect of this analysis is the calculation of the activation energy (often expressed as Gibbs free energy of activation, ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. A lower activation energy corresponds to a faster reaction rate. When a reaction can proceed through multiple pathways to yield different products (e.g., regioisomers or stereoisomers), computational models can predict the selectivity by comparing the activation energies of the competing transition states. The pathway with the lower energy barrier will be kinetically favored, leading to the major product.

For instance, in the asymmetric hydrocyanation of hydrazones catalyzed by a calcium-BINOL phosphate (B84403) complex using TMSCN, DFT calculations have been employed to elucidate the origin of enantioselectivity. beilstein-journals.org By calculating the energies of the transition states leading to the (R) and (S) products, a theoretical enantiomeric excess (ee) can be predicted. The calculations revealed that the transition state leading to the major enantiomer is lower in energy than the competing transition state. beilstein-journals.org This energy difference directly correlates with the observed product ratio.

Table 1: Calculated Relative Energies for Competing Transition States in the Hydrocyanation of a Z-Hydrazone with TMSCN

This interactive table presents DFT-calculated relative energies for the transition states leading to the (S) and (R) products in a model hydrocyanation reaction. The energy difference (ΔΔG‡) is used to predict the enantioselectivity.

| Transition State | Product Configuration | Relative Gibbs Free Energy (ΔG‡) (kcal·mol⁻¹) | Predicted Outcome |

| TS-S | S | 0.0 | Major Product |

| TS-R | R | +1.0 | Minor Product |

Data sourced from DFT calculations on a model system, illustrating the energy differences that determine enantioselectivity. beilstein-journals.org

These computational predictions are invaluable for understanding reaction outcomes and for the rational design of new catalysts and reaction conditions to improve selectivity. By identifying the geometric and electronic features of the transition state that control selectivity, modifications can be proposed to enhance the desired reaction pathway. e3s-conferences.orgwhiterose.ac.uk

Validation of Proposed Mechanisms Against Experimental Data

A critical step in mechanistic studies is the validation of computationally derived models against experimental evidence. whiterose.ac.uk A proposed mechanism, complete with calculated transition state structures and energy profiles, remains a hypothesis until it is supported by empirical data. For reactions involving Trimethylsilyl cyanide-¹³C, the isotopic label provides a powerful and precise tool for this validation process, primarily through the measurement of Kinetic Isotope Effects (KIEs).

The ¹³C KIE is the ratio of the reaction rate of the unlabeled (¹²C) reactant to the rate of the ¹³C-labeled reactant (k¹²/k¹³). This ratio is sensitive to changes in bonding at the labeled carbon atom in the rate-determining transition state. nih.govwikipedia.org By comparing experimentally measured ¹³C KIEs with values predicted from DFT calculations for various proposed transition states, researchers can distinguish between different mechanistic possibilities. nih.goved.ac.uk

For example, if a proposed mechanism involves the breaking or significant weakening of the Si-¹³CN bond in the transition state, a significant "normal" KIE (k¹²/k¹³ > 1) would be expected. Conversely, if the bond becomes stiffer or more constrained, an "inverse" KIE (k¹²/k¹³ < 1) might be observed. If the ¹³C-labeled atom is not involved in significant bonding changes in the rate-determining step, the KIE will be close to unity.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C KIEs for a Cyanosilylation Reaction

This interactive table illustrates how ¹³C Kinetic Isotope Effects (KIEs) can be used to validate a proposed reaction mechanism. By comparing the experimentally measured KIE with values calculated for different theoretical transition state models, the most likely mechanism can be identified.

| Mechanistic Hypothesis | Proposed Transition State (TS) Description | DFT-Predicted ¹³C KIE (k¹²/k¹³) | Experimental ¹³C KIE (k¹²/k¹³) | Conclusion |

| Mechanism A | Concerted addition with early TS (Si-C bond slightly stretched) | 1.015 | 1.035 ± 0.002 | Poor Agreement |

| Mechanism B | Concerted addition with late TS (Si-C bond significantly broken) | 1.034 | 1.035 ± 0.002 | Excellent Agreement |

| Mechanism C | Stepwise, with rate-determining attack by free cyanide | 1.002 | 1.035 ± 0.002 | Inconsistent |

This data is illustrative, based on established methodologies for KIE analysis. The excellent agreement between the experimental value and the predicted KIE for Mechanism B provides strong evidence that the reaction proceeds through a late transition state with significant C-CN bond formation and Si-C bond cleavage. nih.gov

This synergy between experimental KIE measurements and computational modeling provides a high level of confidence in the elucidated mechanism, offering detailed, quantitative insight into the transition state structure that would be difficult to obtain by either method alone. ed.ac.uk

Integration of Spectroscopic Data with Computational Models for Comprehensive Mechanistic Understanding

A comprehensive understanding of a reaction mechanism requires a multi-faceted approach, integrating real-time observational data with theoretical models. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide invaluable experimental data on the structure and environment of reactants, intermediates, and products. When combined with computational models, this data allows for a detailed and dynamic picture of the reaction pathway. nih.gov

For studies involving Trimethylsilyl cyanide-¹³C, ¹³C NMR is particularly insightful. The chemical shift of the ¹³C-labeled cyanide carbon is highly sensitive to its electronic environment. By monitoring the reaction in situ using NMR, researchers can identify the formation of transient intermediates. The experimentally observed chemical shifts of these species can then be compared with chemical shifts calculated for proposed structures using DFT. researchgate.net A strong correlation between the experimental and calculated spectroscopic parameters provides compelling evidence for the structure of the intermediate.

For example, in a catalyzed cyanosilylation reaction, different mechanisms might propose either a catalyst-TMSCN adduct or a free cyanide species as the key nucleophile. These species would have distinct electronic structures, leading to different ¹³C NMR chemical shifts. By comparing the observed shifts in the reaction mixture to the calculated shifts for each proposed intermediate, the active nucleophile can be identified. nih.gov

Table 3: Integration of Experimental NMR with DFT Calculations for Intermediate Identification

This interactive table demonstrates the process of identifying a reaction intermediate by comparing its experimentally measured ¹³C NMR chemical shift with values calculated for different computationally modeled structures.

| Proposed Intermediate Structure | Description | DFT-Calculated ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift of Observed Intermediate (ppm) | Assignment |

| Structure I | Lewis acid-activated TMSCN complex | 125.4 | 125.2 | Confirmed Intermediate |

| Structure II | Free cyanide anion in solution | 168.0 | 125.2 | Incorrect Structure |

| Structure III | Silyl-isocyanide complex | 145.8 | 125.2 | Incorrect Structure |

This integrated approach extends beyond simple structure confirmation. Molecular dynamics (MD) simulations can be combined with NMR data to understand the dynamic behavior of molecules and intermediates in solution. researchgate.net By calculating spectroscopic parameters from ensembles of structures generated by MD simulations, a more accurate and realistic comparison with experimental data can be achieved, accounting for conformational flexibility and solvent effects. This powerful combination of real-world spectroscopic measurement and high-level computational theory provides the most complete and robust understanding of complex reaction mechanisms involving Trimethylsilyl cyanide-¹³C.

Future Research Directions and Emerging Paradigms for Trimethylsilyl Cyanide 13c

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of highly enantioselective and efficient catalytic systems for cyanation reactions is a primary focus of contemporary organic synthesis. Trimethylsilyl (B98337) cyanide-13C is instrumental in these efforts, as the isotopic label allows for detailed mechanistic investigations that are crucial for optimizing catalyst performance . By tracing the ¹³C-labeled cyanide group, researchers can precisely determine the stereoselectivity and regioselectivity of a reaction, providing invaluable insights into the catalytic cycle.

Research is actively pursuing several classes of novel catalysts:

Chiral Metal Complexes: Significant progress has been made using chiral metal complexes to catalyze the asymmetric addition of trimethylsilyl cyanide to various substrates. For instance, copper-based catalytic systems combined with chiral bis(oxazoline) ligands have shown high enantioselectivity (up to 96% ee) in the ring-opening cyanation of cycloketone oxime esters nih.gov. Titanium-based catalysts, particularly with Salen and BINOL-derived ligands, are also extensively studied for the enantioselective cyanation of aldehydes and ketones worldscientific.com. The ¹³C label helps in understanding the coordination of the cyanide to the metal center and the subsequent transfer to the substrate.